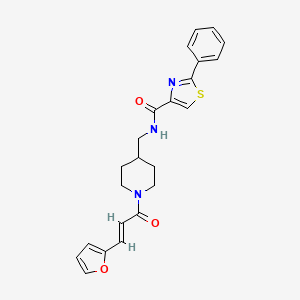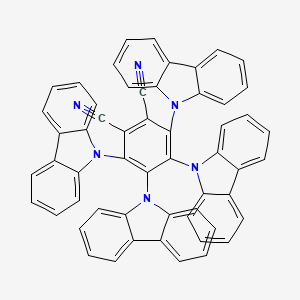
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile is a compound known for its unique donor-acceptor properties. It is a thermally activated delayed fluorescence (TADF) material, which means it can emit light after a delay when excited by an external energy source. This compound is widely used in organic light-emitting diodes (OLEDs) and as a photocatalyst in various chemical reactions .
Mecanismo De Acción
Target of Action
The primary target of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, also known as 4CzPN or 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, is the triplet excitons in organic light-emitting diodes (OLEDs) . The compound interacts with these excitons to produce light emission .
Mode of Action
This compound operates as a donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene functioning as an electron acceptor . This compound has been recognized as a potent organophotocatalyst since 2016 . It facilitates the reverse intersystem crossing (RISC) process, which is crucial for converting non-radiative triplet excitons to singlet excitons .
Biochemical Pathways
The biochemical pathway affected by this compound involves the up-conversion process of triplet excitons . This process is assisted by the weak spin-orbit coupling and the small singlet–triplet energy gap in specially designed donor–acceptor structures . The downstream effect of this pathway is the conversion of all singlet and triplet excitons to photons for light emission .
Pharmacokinetics
It’s worth noting that the compound has a high molecular weight , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in high-efficiency light emission. The compound has been studied for its potential as a high-efficiency emitter comparable to phosphorescent emitters . In particular, the external quantum efficiency (EQE) of the green thermally activated delayed fluorescent (TADF) OLEDs using this compound is already over 30% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the steric hindrance caused by the distortion of the carbazole units in the compound can affect its solubility in polar solvents . This could potentially impact the compound’s performance in certain environments.
Métodos De Preparación
The synthesis of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile typically involves the reaction of carbazole with 1,2-dicyanobenzene. One common method includes the use of sodium hydride as a base in a dry tetrahydrofuran (THF) solution. The reaction mixture is stirred for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Aplicaciones Científicas De Investigación
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.
Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: It is being explored for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the manufacturing of OLEDs, which are essential components in modern display technologies .
Comparación Con Compuestos Similares
3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile can be compared with other similar compounds, such as:
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another TADF material with similar donor-acceptor properties.
2,4,5,6-Tetra(carbazol-9-yl)isophthalonitrile: Known for its efficiency as a photocatalyst in organic synthesis.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrakis(3,6-diphenyl-9H-carbazol-9-yl): A compound with similar structural features but different photophysical properties .
These comparisons highlight the unique properties of this compound, particularly its efficiency in photoredox reactions and its role in TADF applications.
Propiedades
IUPAC Name |
3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXFUIUEGUOSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

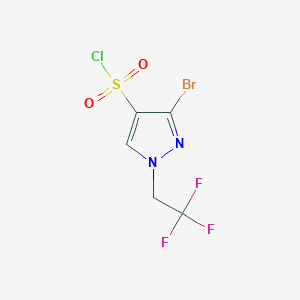
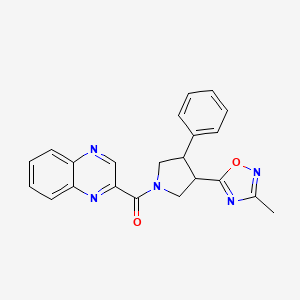
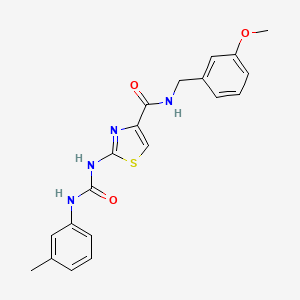
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
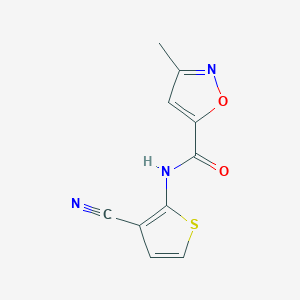
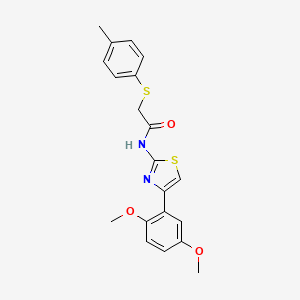
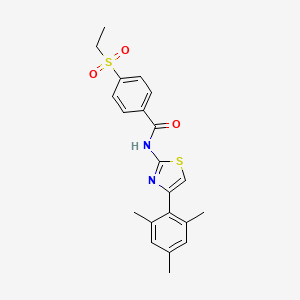
![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

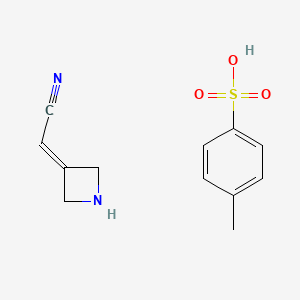
![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
